![molecular formula C23H17ClN2O4S B2741457 3-((4-chlorophenyl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)quinolin-4-amine CAS No. 895643-20-6](/img/structure/B2741457.png)
3-((4-chlorophenyl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)quinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a quinoline derivative, which is a type of nitrogen-containing heterocycle. It also contains a sulfonyl group attached to a chlorophenyl group, and a dihydrobenzo[b][1,4]dioxin group .
Synthesis Analysis
While the exact synthesis of this compound is not available, similar compounds are often synthesized through multi-step organic reactions. For instance, the synthesis of 2,3-dihydrobenzo[b][1,4]dioxin derivatives often involves the cyclization of catechols .Molecular Structure Analysis
The molecule likely has a planar structure due to the presence of the quinoline and phenyl rings. The sulfonyl group might introduce some steric hindrance .Chemical Reactions Analysis
The reactivity of this compound could be influenced by several functional groups. The quinoline moiety might undergo electrophilic substitution, while the sulfonyl group could be involved in nucleophilic substitution or elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
Research has demonstrated the synthesis of various quinoline and sulfonamide derivatives with significant potential in medicinal chemistry. For instance, the synthesis of new 3-aryl-1-methylbenzo[f]quinolines involves a three-component condensation, leading to compounds with potential therapeutic applications (Kozlov & Basalaeva, 2003). Similarly, the regioselective sulfonylation and N- to O-sulfonyl migration of quinazolin-4(3H)-ones highlight the versatility of sulfonyl derivatives in synthesizing complex molecules with potential biological activities (Mertens et al., 2013).
Antiviral and Antimicrobial Research
Sulfonamide derivatives, similar in functionality to the query compound, have shown promise in antiviral and antimicrobial research. For example, the synthesis and in vivo diuretic activity of benzothiazole sulfonamides containing a quinoxaline ring system offer insights into their potential as new classes of diuretic agents, which could be extrapolated to broader biological activities (Husain et al., 2016). Additionally, the synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides and their evaluation for anti-tobacco mosaic virus activity indicate the potential of chlorophenyl sulfonamides in plant pathology and antiviral research (Chen et al., 2010).
Material Science and Polymer Research
The synthesis and characterization of novel polymers containing quinoline and sulfonamide motifs have been explored for their material properties. For example, the synthesis of thermally stable aromatic poly(imide amide benzimidazole) copolymers demonstrates the potential of these compounds in creating high-performance materials with enhanced thermal stability (Wang & Wu, 2003).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)quinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O4S/c24-15-5-8-17(9-6-15)31(27,28)22-14-25-19-4-2-1-3-18(19)23(22)26-16-7-10-20-21(13-16)30-12-11-29-20/h1-10,13-14H,11-12H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUDKFBTOFKDFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC3=C(C=NC4=CC=CC=C43)S(=O)(=O)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-chlorophenyl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)quinolin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzyl 2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetate](/img/structure/B2741377.png)
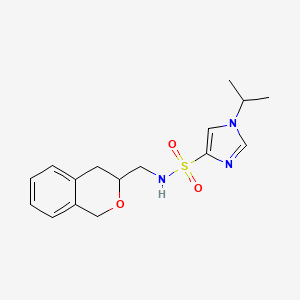
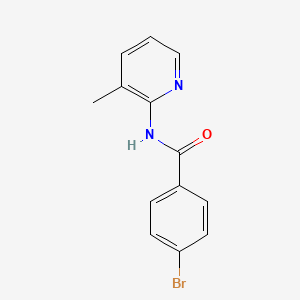


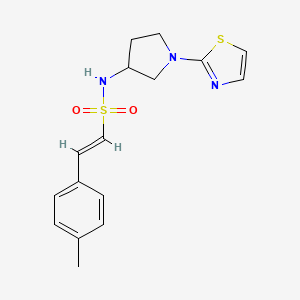

![N-[(4-fluorophenyl)methyl]-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide](/img/structure/B2741389.png)
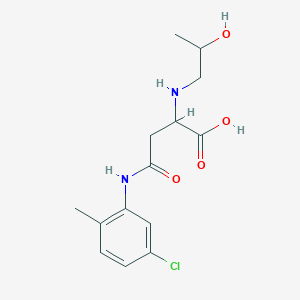
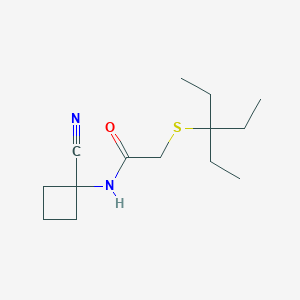
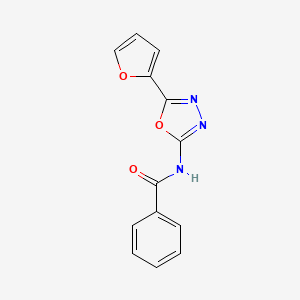
![(E)-1-(4-Bromophenyl)-3-(methoxyamino)-2-[(E)-methoxyiminomethyl]prop-2-en-1-one](/img/structure/B2741396.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide](/img/structure/B2741397.png)
